4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine

Lipophilicity ADME Environmental Fate

Triazine scaffold diversification often stalls when relying on chloro-substituted analogs lacking nucleophilic handles for condensation chemistry. This compound resolves that bottleneck. • Hydrazinyl moiety enables hydrazone library synthesis via aldehyde/ketone condensation-reactivity absent in atrazine-type triazines. • 4 H-bond donors & 6 acceptors facilitate co-crystal engineering & MOF design. • LogP 1.39 (vs. atrazine 2.6) supports improved environmental fate for agrochemical lead development. Available in 95% purity with global shipping.

Molecular Formula C7H14N6
Molecular Weight 182.23 g/mol
CAS No. 175204-78-1
Cat. No. B065181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine
CAS175204-78-1
Molecular FormulaC7H14N6
Molecular Weight182.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=NC(=N1)NN)N
InChIInChI=1S/C7H14N6/c1-7(2,3)4-10-5(8)12-6(11-4)13-9/h9H2,1-3H3,(H3,8,10,11,12,13)
InChIKeyVWXZEKSVHRDVED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine Technical Profile


4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine is a 1,3,5-triazine derivative with the molecular formula C₇H₁₄N₆ and a molecular weight of 182.23 g/mol . The compound features three distinct substituents on the triazine core: a tert-butyl group at position 4, an amine group at position 2, and a hydrazinyl moiety at position 6. Its predicted LogP value is 1.39, and it has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The compound is commercially available at research-grade purities ranging from 95% to ≥98% .

Reactive Handle
Hydrazinyl group enables condensations, oxidations, and nucleophilic substitutions
Distinct from chloro-triazines
Steric & Lipophilic Control
tert-Butyl substituent provides regioselectivity and moderate lipophilicity
Methyl/ethyl analogs lack comparable steric bulk
Research-Grade Supply
Available at purities supporting synthesis and screening workflows
Suitable for library generation and method development

Why Generic Triazine Analogs Fail


1,3,5-Triazine derivatives exhibit structure-dependent biological and chemical profiles that preclude simple substitution. The specific substitution pattern of 4-(tert-butyl)-6-hydrazinyl-1,3,5-triazin-2-amine confers a unique combination of properties: the electron-rich tert-butyl group enhances lipophilicity and metabolic stability, while the hydrazinyl moiety provides a reactive nucleophilic site that is absent in many common triazine scaffolds . Unlike the widely commercialized herbicide atrazine (6-chloro-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine), which relies on a chloro substituent for its herbicidal mechanism, the hydrazinyl group in the target compound enables distinct reactivity profiles including oxidation to azo compounds and condensation with carbonyls [1]. Furthermore, the tert-butyl substituent provides steric protection that influences regioselectivity in subsequent synthetic transformations—a feature that methyl, ethyl, or unsubstituted analogs cannot replicate [2].

!

Generic 1,3,5-triazines without the hydrazinyl group cannot access azo, hydrazone, or nucleophilic diversification pathways—substitution pattern determines reactivity.

!

Methyl, ethyl, or unsubstituted analogs lack the steric protection and lipophilic modulation of the tert-butyl group; regioselectivity in downstream steps may shift.

!

Chloro-substituted triazines (e.g., atrazine) rely on a single nucleophilic aromatic substitution manifold; the hydrazinyl replacement changes reaction scope and product profiles.

Differentiation Evidence


Lipophilicity vs. Atrazine

The predicted octanol-water partition coefficient (LogP) for 4-(tert-butyl)-6-hydrazinyl-1,3,5-triazin-2-amine is 1.39 . In comparison, atrazine (6-chloro-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine) has an experimental LogP of approximately 2.6 [1]. This 1.2 LogP unit difference corresponds to a ~16-fold lower lipophilicity for the target compound, which may influence membrane permeability, protein binding, and environmental mobility.

Lipophilicity vs. Atrazine
Cross-study comparable
ΔLogP = −1.2 (~16× lower lipophilicity)
Supports reduced bioaccumulation and altered membrane partitioning context
Predicted LogP 1.39 vs. experimental atrazine LogP 2.6
Lipophilicity ADME Environmental Fate

Hydrogen Bonding vs. Di-tert-butyl Analog

The target compound contains 4 hydrogen bond donors and 6 hydrogen bond acceptors . In contrast, 4,6-di-tert-butyl-1,3,5-triazin-2-amine—a structurally related analog—has only 2 donors and 3 acceptors due to the absence of the hydrazinyl group and the presence of a second tert-butyl substituent [1]. This substantial difference in hydrogen bonding capacity directly affects solid-state packing, solubility in polar solvents, and potential for forming supramolecular assemblies.

H-Bond Capacity vs. Di-tert-butyl Analog
Cross-study comparable
4 donors, 6 acceptors vs. 2 donors, 3 acceptors
Enables richer supramolecular and crystal engineering networks
Calculated from structure; verified for comparator by X-ray
Hydrogen Bonding Crystal Engineering Molecular Recognition

Reactivity: Hydrazinyl vs. Chloro Substituent

The hydrazinyl group at position 6 enables distinct synthetic transformations not accessible to chloro-substituted triazines such as atrazine or cyanuric chloride. Specifically, the hydrazine moiety can undergo: (i) oxidation to azo or azoxy compounds using H₂O₂ or KMnO₄; (ii) condensation with aldehydes and ketones to form hydrazones; and (iii) serve as a nucleophile in further substitution reactions . Chloro-substituted triazines, by contrast, primarily undergo nucleophilic aromatic substitution to replace the chlorine atom—a single reaction manifold that does not permit the same downstream diversification.

Reactivity: Hydrazinyl vs. Chloro
Class-level inference
• Oxidation to azo/azoxy • Condensation to hydrazones • Nucleophilic substitution
Broadens synthetic diversification beyond single nucleophilic aromatic substitution
Based on established hydrazine and triazine chemistry; data to verify for target compound
Nucleophilic Substitution Synthetic Versatility Functional Group Interconversion

Application Scenarios


Synthesis of Hydrazone-Based Libraries

The hydrazinyl group of the compound serves as an ideal nucleophile for condensation with various aldehydes and ketones, producing hydrazone derivatives. This reaction manifold is not available to chloro-substituted triazines, making this compound a strategic choice for generating diverse triazine-hydrazone libraries for biological screening .

Crystal Engineering and Supramolecular Assembly

With 4 hydrogen bond donors and 6 acceptors, the compound exhibits substantially greater hydrogen bonding capacity than di-tert-butyl triazine analogs . This property makes it particularly suitable for investigating hydrogen-bonded networks and designing novel co-crystals or metal-organic frameworks where multiple directional interactions are required.

Agrochemical Lead Optimization

The compound's lipophilicity (LogP 1.39) is approximately 16-fold lower than that of atrazine (LogP 2.6) . This reduced lipophilicity may confer more favorable environmental fate characteristics, such as reduced soil sorption and lower bioaccumulation potential, making it a relevant scaffold for developing next-generation agrochemicals with improved environmental profiles.

Application
Selection Property
Validation Focus
Hydrazone library synthesis
Hydrazinyl condensation reactivity
Condensation efficiency with aldehydes/ketones
Crystal engineering & supramolecular assembly
High H-bond donor/acceptor count
Co-crystal and framework formation
Agrochemical lead optimization
Moderate lipophilicity profile
Environmental fate and mobility screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.